Cas no 1207005-82-0 (N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide)

N'-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiophene-2-carbohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a thiophene-2-carbohydrazide moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to its ability to interact with enzyme active sites or receptor targets. The 2-chlorophenyl substitution enhances lipophilicity, potentially improving membrane permeability. The compound’s rigid fused-ring system may contribute to selective binding affinity, making it a candidate for further pharmacological investigation. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. Suitable for research in kinase inhibition or other therapeutic areas, it offers a scaffold for developing novel bioactive molecules.
N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide structure
1207005-82-0 structure
Product name:N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide
CAS No:1207005-82-0
MF:C16H11ClN6OS
MW:370.81613945961
CID:6063817
PubChem ID:45497438

N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide
    • N'-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
    • 2-Thiophenecarboxylic acid, 2-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazide
    • 1207005-82-0
    • AKOS024255085
    • N'-(1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide
    • F1887-0487
    • N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
    • Inchi: 1S/C16H11ClN6OS/c17-11-4-1-2-5-12(11)23-15-10(8-20-23)14(18-9-19-15)21-22-16(24)13-6-3-7-25-13/h1-9H,(H,22,24)(H,18,19,21)
    • InChI Key: RWWTXHRIJXJISO-UHFFFAOYSA-N
    • SMILES: C1(C(NNC2N=CN=C3N(C4=CC=CC=C4Cl)N=CC3=2)=O)SC=CC=1

Computed Properties

  • Exact Mass: 370.04
  • Monoisotopic Mass: 370.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 113A^2

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • Boiling Point: 494.0±45.0 °C(Predicted)
  • pka: 10.14±0.23(Predicted)

N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1887-0487-5mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1887-0487-15mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1887-0487-25mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1887-0487-1mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1887-0487-2μmol
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1887-0487-5μmol
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1887-0487-3mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1887-0487-4mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1887-0487-75mg
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1887-0487-10μmol
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
1207005-82-0 90%+
10μl
$69.0 2023-05-17

Additional information on N'-1-(2-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylthiophene-2-carbohydrazide

N'-1-(2-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ylthiophene-2-Carbohydrazide: A Comprehensive Overview

The compound N'-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiophene-2-carbohydrazide (CAS No. 1207005-82-0) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of functional groups and heterocyclic systems, which contribute to its potential as a lead compound for drug development. The molecule consists of a pyrazolo[3,4-d]pyrimidine core, a thiophene ring, and a carbohydrazide group, with a 2-chlorophenyl substituent attached to the pyrazolo[3,4-d]pyrimidine moiety. These structural features make it a promising candidate for exploring various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of key enzymes involved in inflammatory pathways. For instance, research has shown that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—molecules that play a critical role in inflammation. The presence of the thiophene ring in this compound further enhances its pharmacokinetic properties, such as solubility and bioavailability, making it more effective in reaching target sites within the body. Additionally, the carbohydrazide group introduces hydrogen bonding capabilities, which can enhance the molecule's interactions with biological targets.

The anti-inflammatory activity of this compound has been extensively studied using in vitro models. Experimental results indicate that it exhibits potent inhibitory effects on COX-2 enzyme activity, which is often overexpressed in inflammatory conditions such as arthritis and inflammatory bowel disease. Furthermore, preliminary in vivo studies suggest that this compound can reduce inflammation in animal models without causing significant toxicity to healthy tissues. These findings underscore its potential as a novel therapeutic agent for treating chronic inflammatory diseases.

In addition to its anti-inflammatory properties, N'-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiophene-2-carbohydrazide has also been investigated for its anticancer activity. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of Bcl-2 proteins, which are known to promote cell survival and resistance to apoptosis. This mechanism suggests that the compound could be effective against cancers characterized by high Bcl-2 expression.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions and the subsequent attachment of the thiophene and carbohydrazide groups via nucleophilic substitution or coupling reactions. The introduction of the 2-chlorophenyl substituent is typically achieved through Friedel-Crafts alkylation or similar aromatic substitution reactions. These synthetic strategies not only ensure high yields but also allow for fine-tuning of the molecule's structure to optimize its biological properties.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm its molecular structure and purity, which are critical for ensuring reproducibility in biological studies. Additionally, computational modeling techniques have been employed to predict its pharmacokinetic properties and potential drug-likeness profiles.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of this compound to enhance its efficacy and reduce potential side effects. Researchers are exploring strategies such as prodrug design and nanoparticle encapsulation to improve its solubility and bioavailability. Furthermore, clinical trials are being planned to evaluate its safety and efficacy in human subjects suffering from chronic inflammatory diseases or cancers.

In conclusion,N'-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiophene-2-carbohydrazide represents a promising lead compound with diverse therapeutic applications. Its unique structural features and demonstrated biological activities make it a valuable addition to the arsenal of potential drugs for treating inflammation-related disorders and cancers. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in future drug development efforts.

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